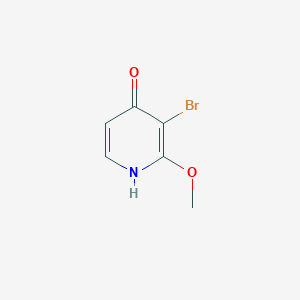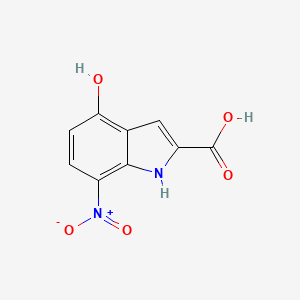
3-Methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine
Overview
Description
3-Methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine is a heterocyclic compound with the molecular formula C10H13NS. It belongs to the class of benzothiazepines, which are known for their diverse biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
It’s worth noting that benzothiazepine derivatives have been reported to bind to various targets such as the ryr1 channel and several G-protein coupled receptors .
Mode of Action
Benzothiazepine derivatives have been reported to enhance the binding affinity of calstabin-1 to the ryr1 channel , and act as antagonists on several G-protein coupled receptors .
Biochemical Pathways
Benzothiazepine derivatives have been reported to affect various pathways related to cardiovascular modulation, anti-cancer activity, spasmolytic activity, and anti-ulcer activity .
Result of Action
Benzothiazepine derivatives have been reported to slow muscle fatigue and reduce muscle damage in exercised mice .
Biochemical Analysis
Biochemical Properties
3-Methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind to the RyR1 channel, enhancing the binding affinity of Calstabin-1 . This interaction prevents the depletion of Calstabin-1 from the RyR1 complex, thereby slowing muscle fatigue and reducing muscle damage in exercised mice . The nature of these interactions is primarily through binding affinity and stabilization of protein complexes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the signaling pathways involving dopamine receptors, particularly the D1 receptor . This modulation can lead to changes in gene expression and alterations in cellular metabolism, impacting overall cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an antagonist to the D1 dopamine receptor and inhibits G protein-coupled inwardly rectifying potassium channels . These interactions result in enzyme inhibition or activation and changes in gene expression, contributing to its overall biological activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under normal storage conditions . Its long-term effects on cellular function, observed in both in vitro and in vivo studies, indicate that it can have sustained biological activity over extended periods.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits beneficial effects such as reduced muscle fatigue and damage . At higher doses, it may cause toxic or adverse effects. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. These interactions determine its localization and accumulation within specific cellular compartments. The compound’s distribution is crucial for its biological activity, as it needs to reach target sites to exert its effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. Targeting signals and post-translational modifications direct it to particular compartments or organelles within the cell. This localization is essential for its interaction with target biomolecules and subsequent biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with an appropriate ketone or aldehyde, followed by cyclization to form the benzothiazepine ring . The reaction conditions often include the use of acidic or basic catalysts and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted benzothiazepines .
Scientific Research Applications
3-Methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-Tetrahydro-1,4-benzothiazepine: Lacks the methyl group at the 3-position.
2,3,4,5-Tetrahydro-1,4-benzoxazepine: Contains an oxygen atom instead of sulfur in the ring.
2,3,4,5-Tetrahydro-1,4-benzodiazepine: Contains a nitrogen atom instead of sulfur in the ring.
Uniqueness
3-Methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine is unique due to the presence of the methyl group at the 3-position, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets and improve its pharmacological properties compared to similar compounds .
Properties
IUPAC Name |
3-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NS/c1-8-7-12-10-5-3-2-4-9(10)6-11-8/h2-5,8,11H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMPYLWXHYKKRNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CSC2=CC=CC=C2CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-chloro-N'-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]benzohydrazide](/img/structure/B1448328.png)
![5-Bromo-3-(trifluoromethyl)benzo[d]isoxazole](/img/structure/B1448330.png)
![8-(5-Methyl-1,3,4-thiadiazol-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1448331.png)
![1-Bromo-2-[chloro(difluoro)methoxy]-4-(trifluoromethyl)benzene](/img/structure/B1448332.png)




![{2-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride](/img/structure/B1448340.png)

![1-{4-[(4-tert-butylphenyl)carbonyl]-1H-pyrrol-2-yl}-2,2,2-trichloroethan-1-one](/img/structure/B1448342.png)

